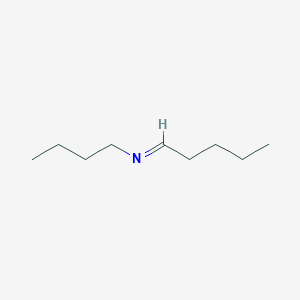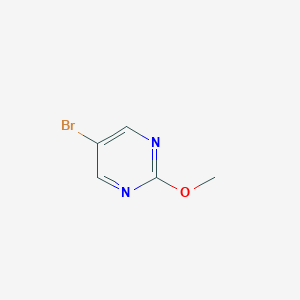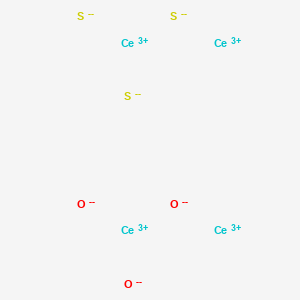
N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide (TCHMA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TCHMA is a water-soluble monomer that is used in the synthesis of various polymers and copolymers. It has been extensively studied for its potential applications in the fields of biomedicine and materials science.
Wirkmechanismus
The mechanism of action of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide is not well understood. However, it is believed that N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide can undergo hydrolysis in the presence of water to form trichloroethanol and methacrylic acid. The resulting methacrylic acid can then undergo polymerization to form various polymers and copolymers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide have not been extensively studied. However, studies have shown that N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide is not toxic to cells and can be used in the synthesis of biocompatible materials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide is its water solubility, which makes it easy to handle and use in lab experiments. N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide can also be easily polymerized to form various polymers and copolymers. However, one limitation of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide is its reactivity with water, which can make it difficult to store and handle.
Zukünftige Richtungen
There are numerous future directions for the study of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide. One potential area of research is the development of new hydrogels for drug delivery and tissue engineering. Another potential area of research is the synthesis of new copolymers with unique properties for use in the development of new materials. Additionally, the mechanism of action of N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide could be further studied to better understand its potential applications in various fields.
Synthesemethoden
N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide can be synthesized through the reaction of methacryloyl chloride with trichloroethanol in the presence of a base catalyst. The resulting product is a colorless liquid that can be purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide has been studied extensively for its potential applications in the fields of biomedicine and materials science. It has been used in the synthesis of hydrogels, which have been investigated for their potential use in drug delivery and tissue engineering. N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide has also been used in the synthesis of copolymers, which have been studied for their potential use in the development of new materials with unique properties.
Eigenschaften
CAS-Nummer |
14825-93-5 |
|---|---|
Produktname |
N-(2,2,2-Trichloro-1-hydroxyethyl)methacrylamide |
Molekularformel |
C6H8Cl3NO2 |
Molekulargewicht |
232.5 g/mol |
IUPAC-Name |
2-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C6H8Cl3NO2/c1-3(2)4(11)10-5(12)6(7,8)9/h5,12H,1H2,2H3,(H,10,11) |
InChI-Schlüssel |
HYIOVDDWOCTHOG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC(C(Cl)(Cl)Cl)O |
Kanonische SMILES |
CC(=C)C(=O)NC(C(Cl)(Cl)Cl)O |
Andere CAS-Nummern |
14825-93-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















